molecular formula C15H15Cl2N3O4S B12710418 4-Chloro-N-(1-(4-chloro-1-oxobutyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)butanamide CAS No. 106532-65-4

4-Chloro-N-(1-(4-chloro-1-oxobutyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)butanamide

Cat. No.: B12710418
CAS No.: 106532-65-4
M. Wt: 404.3 g/mol
InChI Key: GDBXGINJWUCJOZ-UHFFFAOYSA-N
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Description

4-Chloro-N-(1-(4-chloro-1-oxobutyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)butanamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of 4-Chloro-N-(1-(4-chloro-1-oxobutyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)butanamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the benzisothiazole core, followed by the introduction of the nitro group and the chlorination of the butyl side chains. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Chloro-N-(1-(4-chloro-1-oxobutyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)butanamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The nitro group and benzisothiazole core play crucial roles in its activity, potentially interacting with enzymes and receptors in biological systems. These interactions can lead to various biological effects, depending on the specific context and application.

Comparison with Similar Compounds

Compared to other similar compounds, 4-Chloro-N-(1-(4-chloro-1-oxobutyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)butanamide stands out due to its unique combination of functional groups and structural features. Similar compounds include other benzisothiazole derivatives and nitro-substituted organic molecules. The presence of both nitro and chloro groups in this compound provides distinct chemical and biological properties that differentiate it from its analogs.

Properties

CAS No.

106532-65-4

Molecular Formula

C15H15Cl2N3O4S

Molecular Weight

404.3 g/mol

IUPAC Name

4-chloro-N-[1-(4-chlorobutanoyl)-5-nitro-2,1-benzothiazol-3-ylidene]butanamide

InChI

InChI=1S/C15H15Cl2N3O4S/c16-7-1-3-13(21)18-15-11-9-10(20(23)24)5-6-12(11)19(25-15)14(22)4-2-8-17/h5-6,9H,1-4,7-8H2

InChI Key

GDBXGINJWUCJOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=NC(=O)CCCCl)SN2C(=O)CCCCl

Origin of Product

United States

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